Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol

Catalog No.
S15681494
CAS No.
17441-67-7
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol

CAS Number

17441-67-7

Product Name

Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.2]oct-5-enyl]methanol

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-2,7-12H,3-6H2

InChI Key

FYTVZXRDKATZTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(C2CO)CO

Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol is a bicyclic organic compound with the molecular formula C10H16O2C_{10}H_{16}O_{2}. This compound features a unique bicyclic structure characterized by two fused cyclopropane rings and a double bond at the 5-position. The presence of hydroxyl groups at the 2 and 3 positions contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is known for its rigid structure, which influences its chemical behavior and interactions with biological systems .

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
  • Reduction: The double bond in the bicyclic structure can be reduced to yield saturated derivatives.
  • Substitution: Electrophilic addition reactions can occur at the double bond, allowing for further functionalization of the compound.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine for electrophilic substitution reactions .

Research indicates that bicyclo[2.2.2]oct-5-ene-2,3-dimethanol exhibits potential biological activity, particularly as a scaffold for drug development. Its structural features allow it to interact with biological targets, making it a candidate for the design of new pharmacological agents. Studies have shown that derivatives of bicyclo[2.2.2]octane can exhibit antiviral properties and act as nucleoside analogues, which are critical in developing antiviral therapies .

The synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dimethanol typically involves several methods:

  • Diels-Alder Reaction: This method involves the reaction of cyclohexadiene with maleic anhydride, followed by reduction processes to introduce hydroxymethyl groups.
  • Hydrogenation: The double bond in bicyclo[2.2.2]oct-5-ene can be selectively hydrogenated to yield bicyclo[2.2.2]octane derivatives.
  • Functional Group Transformations: Starting from other bicyclic compounds, selective functionalization can be performed to introduce hydroxyl groups at the desired positions.

These synthetic routes are often optimized using various catalysts and reaction conditions to enhance yield and selectivity .

Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol has several notable applications:

  • Pharmaceuticals: Its unique structure makes it a valuable scaffold for designing new drugs, particularly antiviral agents.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds due to its reactive functional groups.
  • Material Science: The compound's rigidity and stability may find applications in developing new materials or polymers with specific properties.

Studies on the interactions of bicyclo[2.2.2]oct-5-ene-2,3-dimethanol with biological macromolecules indicate its potential as a ligand in drug design. Interaction studies often focus on how modifications to the bicyclic structure affect binding affinity and specificity towards target proteins or enzymes.

Research has shown that derivatives of this compound can effectively mimic natural substrates or inhibitors, providing insights into their mechanisms of action in biological systems .

Several compounds share structural similarities with bicyclo[2.2.2]oct-5-ene-2,3-dimethanol, each exhibiting unique properties:

Compound NameStructure TypeKey Features
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acidBicyclicContains dicarboxylic acid functionalities
Cis-Norbornene-endo-2,3-dicarboxylic acidBicyclicFeatures a different stereochemistry
Bicyclo[2.2.1]heptaneBicyclicSaturated structure without functional groups

Uniqueness: Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol is distinctive due to its specific arrangement of hydroxyl groups and double bond, which provides unique reactivity compared to similar compounds. Its rigid framework allows for selective reactions that are not possible with more flexible structures like bicyclo[2.2.1]heptenes or norbornene derivatives .

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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